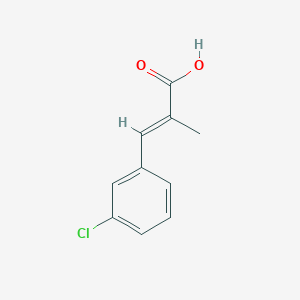

3-(3-CHLORO-PHENYL)-2-METHYL-ACRYLIC ACID

描述

Historical Trajectories and Evolution of Research on Substituted Arylacrylic Acids

Research into substituted arylacrylic acids, particularly cinnamic acids and their derivatives, has a long history. Cinnamic acid itself is a naturally occurring aromatic carboxylic acid found in plants like Chinese cinnamon. nih.gov The fundamental structure of these compounds, featuring a phenyl ring attached to an acrylic acid moiety, has made them a focal point of organic synthesis and medicinal chemistry research for over a century. nih.gov

Historically, the synthesis of such compounds has been achieved through classic organic reactions like the Perkin reaction, developed in 1868, which involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride. nih.govwikipedia.org Another key method is the Knoevenagel condensation, which utilizes the reaction of aldehydes with active methylene (B1212753) compounds. nist.govresearchgate.net These foundational reactions have enabled the preparation of a vast library of substituted arylacrylic acids, allowing researchers to investigate the effects of different substituents on the phenyl ring and the acrylic acid backbone.

The evolution of research in this area has been driven by the diverse biological activities exhibited by these compounds, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govauremn.org This has led to a continuous effort to synthesize new derivatives with enhanced efficacy and to understand the structure-activity relationships that govern their biological functions. auremn.org

Strategic Importance of the α,β-Unsaturated Carboxylic Acid Moiety in Modern Organic Synthesis

The α,β-unsaturated carboxylic acid moiety is a versatile functional group in organic synthesis, serving as a key building block for a wide range of more complex molecules. google.com This structural feature can participate in a variety of chemical transformations, making it highly valuable to synthetic chemists.

The reactivity of this moiety is characterized by the conjugated system formed by the carbon-carbon double bond and the carbonyl group of the carboxylic acid. This conjugation allows for reactions such as Michael additions, where nucleophiles add to the β-carbon, and Diels-Alder reactions. wikipedia.org The carboxylic acid group itself can be readily converted into other functional groups like esters, amides, and acid chlorides, further expanding its synthetic utility. wikipedia.org

In the context of 3-(3-chloro-phenyl)-2-methyl-acrylic acid, the α,β-unsaturated carboxylic acid moiety provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse array of derivatives with potential applications in materials science and medicinal chemistry.

Overview of Contemporary Academic Research Directions for Structurally Related Halogenated Aromatic Compounds

Halogenated aromatic compounds are a significant class of molecules in contemporary chemical research due to their wide range of applications, from pharmaceuticals and agrochemicals to materials science. The introduction of a halogen atom, such as chlorine, onto an aromatic ring can profoundly influence the molecule's physical, chemical, and biological properties.

Current research in this area is focused on several key themes:

Development of Novel Synthetic Methodologies: There is a continuous effort to develop more efficient and environmentally friendly methods for the synthesis of halogenated aromatic compounds.

Medicinal Chemistry: Many clinically used drugs contain halogenated aromatic moieties. Research is ongoing to synthesize new halogenated compounds with improved therapeutic properties and to understand the role of halogen bonding in drug-receptor interactions.

Materials Science: Halogenated aromatic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials. Research is exploring how the incorporation of halogens can be used to tune the electronic and physical properties of these materials.

Environmental Science: The persistence and potential toxicity of some halogenated aromatic compounds have led to research on their environmental fate and the development of methods for their degradation.

The presence of a chloro-phenyl group in this compound places it within this active area of research, suggesting potential for further investigation into its properties and applications.

Delimitation of Research Scope and Current Academic Understanding of this compound

While the broader classes of substituted arylacrylic acids and halogenated aromatic compounds are well-studied, specific academic research focused solely on this compound is limited. Much of the available information is derived from studies on structurally similar compounds, particularly its isomer, 3-(4-chlorophenyl)-2-methylacrylic acid.

A study on 3-(4-chlorophenyl)-2-methylacrylic acid provides a detailed synthesis and crystallographic analysis. nih.gov This research offers valuable insights into the likely synthetic route and structural properties of the 3-chloro isomer. The synthesis involves the reaction of the corresponding substituted benzaldehyde (B42025) with methylmalonic acid in the presence of piperidine (B6355638) and pyridine (B92270). nih.gov

Table 1: Physicochemical Properties of Structurally Related Compounds

| Property | 3-(4-chlorophenyl)-2-methylacrylic acid | 3-(3-bromophenyl)-2-methylacrylic acid |

|---|---|---|

| Molecular Formula | C₁₀H₉ClO₂ | C₁₀H₉BrO₂ |

| Molecular Weight | 196.62 g/mol | 241.08 g/mol |

| Crystal System | Triclinic | Not specified |

Data for 3-(4-chlorophenyl)-2-methylacrylic acid from nih.gov. Data for 3-(3-bromophenyl)-2-methylacrylic acid from nih.gov.

The current academic understanding of this compound is therefore largely based on extrapolation from these closely related analogues. Direct experimental data on its specific physical, chemical, and biological properties are not widely available in the public domain. Further dedicated research would be necessary to fully elucidate the unique characteristics of this particular compound.

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGZPQKRDHNWQS-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)Cl)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Chloro Phenyl 2 Methyl Acrylic Acid and Its Advanced Precursors

Classical Retrosynthetic Disconnections and Established Synthetic Strategies for Arylacrylic Acids

Traditional approaches to arylacrylic acids provide a robust foundation for the synthesis of the target molecule. These methods, including the Knoevenagel condensation and Wittig-type olefinations, are well-documented and offer reliable routes to α,β-unsaturated carboxylic acids.

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds by reacting a carbonyl compound with an active methylene (B1212753) compound. wikipedia.orgsigmaaldrich.comorientjchem.org In the context of synthesizing 3-(3-chloro-phenyl)-2-methyl-acrylic acid, this typically involves the condensation of 3-chlorobenzaldehyde (B42229) with a derivative of propanoic acid. A particularly relevant variant is the Doebner modification, which utilizes malonic acid or its monoesters and is often conducted in the presence of a basic catalyst like pyridine (B92270) or piperidine (B6355638), which also facilitates subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

The general mechanism involves the deprotonation of the active methylene compound by a base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the α,β-unsaturated product. orientjchem.org Optimization of this protocol often involves careful selection of the base, solvent, and temperature to maximize yield and control stereoselectivity.

Table 1: Representative Conditions for Knoevenagel-Doebner Condensation

| Aldehyde | Active Methylene Source | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| 3-Chlorobenzaldehyde | Propanoic Acid | Piperidine | Toluene | Reflux | 70-85 |

| 3-Chlorobenzaldehyde | Malonic Acid | Pyridine/Piperidine | Pyridine | Reflux | 75-90 |

| 3-Chlorobenzaldehyde | Ethyl Propionate | Sodium Ethoxide | Ethanol | Room Temp to Reflux | 65-80 |

Note: This table presents illustrative conditions based on general Knoevenagel-Doebner reaction protocols for similar substrates.

The Wittig reaction and its more widely used variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes and ketones into alkenes with high regioselectivity. These reactions are instrumental in forming the double bond of acrylate (B77674) derivatives.

The Wittig reaction employs a phosphonium (B103445) ylide, which reacts with an aldehyde (in this case, 3-chlorobenzaldehyde) to form an oxaphosphetane intermediate that collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct.

The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification. Furthermore, HWE reactions with stabilized phosphonates, such as those used to form α,β-unsaturated esters, typically show high selectivity for the (E)-isomer. The synthesis would involve reacting 3-chlorobenzaldehyde with a phosphonate ester like triethyl 2-phosphonopropionate, followed by hydrolysis of the resulting ester to the carboxylic acid.

Table 2: Comparison of Wittig and HWE Reactions for Acrylate Synthesis

| Reaction | Reagent | Carbonyl Substrate | Key Features | Stereoselectivity |

|---|---|---|---|---|

| Wittig | (1-Carboxyethyl)triphenylphosphonium bromide | 3-Chlorobenzaldehyde | Forms C=C bond directly. Byproduct (triphenylphosphine oxide) can complicate purification. | Mixture of (E) and (Z) isomers, dependent on ylide stability and reaction conditions. |

| HWE | Triethyl 2-phosphonopropionate | 3-Chlorobenzaldehyde | Water-soluble phosphate (B84403) byproduct simplifies workup. Generally higher yields. | Predominantly (E)-isomer for stabilized phosphonates. |

Contemporary Catalytic and Enantioselective Synthetic Approaches to Substituted Acrylates

Modern synthetic chemistry has introduced a range of catalytic and enantioselective methods that offer enhanced efficiency, selectivity, and sustainability for the synthesis of substituted acrylates.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. wikipedia.org This reaction is exceptionally well-suited for the synthesis of this compound. A plausible route involves the coupling of an aryl halide, such as 1-bromo-3-chlorobenzene (B44181) or 1-iodo-3-chlorobenzene, with 2-methyl-acrylic acid or its corresponding ester (e.g., methyl methacrylate).

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂), ligand (e.g., phosphines), base (e.g., K₂CO₃, Et₃N), and solvent (e.g., DMF, NMP) are critical for optimizing the reaction. ugent.be

Table 3: Key Parameters in a Representative Heck Reaction

| Parameter | Example Component | Role in Reaction |

|---|---|---|

| Aryl Halide | 1-Bromo-3-chlorobenzene | Provides the 3-chlorophenyl group. Reactivity: I > Br > Cl. |

| Alkene | Methyl methacrylate | Provides the 2-methyl-acrylate backbone. |

| Catalyst | Palladium(II) acetate | Precursor to the active Pd(0) catalyst. |

| Ligand | Triphenylphosphine | Stabilizes the palladium catalyst and influences reactivity. |

| Base | Triethylamine (Et₃N) | Neutralizes the hydrogen halide formed during the reaction. |

| Solvent | N,N-Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction. |

While the target molecule itself is achiral, the principles of organocatalysis and biocatalysis are highly relevant for the synthesis of chiral precursors or analogs. Asymmetric organocatalysis, using small chiral organic molecules as catalysts, could be employed to construct chiral centers. For instance, an asymmetric Michael addition of a nucleophile to a related α,β-unsaturated system, catalyzed by a chiral amine or thiourea (B124793) derivative, could generate stereochemically complex building blocks.

Biocatalysis offers a green and highly selective alternative. Enzymes such as lipases or esterases could be used for the kinetic resolution of racemic ester precursors of the target acid. Furthermore, engineered metabolic pathways in microorganisms could potentially produce chiral precursors or even the final acrylic acid derivative from simple feedstocks, although specific pathways for this substituted arylacrylic acid are not established.

The principles of green chemistry are increasingly influencing the design of synthetic routes for acrylic acid derivatives. Key considerations include atom economy, use of less hazardous chemicals, and energy efficiency.

For the synthesis of compounds like this compound, green strategies could include:

Catalytic Routes: Employing catalytic methods like the Heck reaction over stoichiometric reactions (e.g., classical Wittig) improves atom economy and reduces waste.

Solvent Choice: Replacing traditional volatile organic compounds (VOCs) with greener solvents like water, ionic liquids, or deep eutectic solvents for reactions like the Knoevenagel condensation. researchgate.net

Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and potentially lower energy consumption compared to conventional heating.

Preparation and Functionalization of Key Synthetic Intermediates and Synthon Equivalents

The foundation of a successful synthesis lies in the efficient preparation of key building blocks. For this compound, the primary precursors are a C3-building block and a functionalized aromatic aldehyde, namely 3-chlorobenzaldehyde.

Advanced Methodologies for 3-Chlorobenzaldehyde Derivatives and Related Aromatic Aldehyde Precursors

While 3-chlorobenzaldehyde is commercially available, its synthesis and further functionalization are crucial for creating analogues and more complex derivatives. Traditional methods for its preparation include the oxidation of m-chlorotoluene or the Sandmeyer reaction of m-aminobenzaldehyde. orgsyn.org However, advanced methodologies offer greater control and versatility, particularly for introducing additional substituents to the aromatic ring.

One powerful strategy is the directed ortho-lithiation of a protected form of 3-chlorobenzaldehyde. researchgate.net In this approach, the aldehyde functionality is first protected as a cyclic acetal (B89532), such as a 1,3-dioxolane, to prevent it from reacting with the strongly basic organolithium reagents. The protected compound can then be treated with a strong base like n-butyllithium (n-BuLi), which selectively removes a proton from the position ortho to the directing acetal group. This generates a lithiated intermediate that can react with a wide range of electrophiles to introduce new functional groups at the C2 position of the benzene (B151609) ring. Subsequent acidic workup removes the acetal protecting group, regenerating the aldehyde functionality. researchgate.net

This methodology allows for the regioselective synthesis of 2-substituted 3-chlorobenzaldehydes, which would be difficult to prepare using classical electrophilic aromatic substitution reactions due to the directing effects of the chlorine and formyl groups. researchgate.net

Table 1: Synthesis of 2-Substituted 3-Chlorobenzaldehyde Acetals via Ortho-lithiation researchgate.net

| Product | Electrophile (E) | Introduced Group (E) | Yield (%) |

|---|---|---|---|

| 2a | I₂ | I | 56 |

| 2c | MeSSMe | MeS | 66 |

| 2d | ClCOEt | COEt | 68 |

| 2f | EtN=C=O | CONHEt | 42 |

This table illustrates the versatility of the directed ortho-lithiation strategy for creating functionalized 3-chlorobenzaldehyde precursors.

Another advanced approach involves the fluorination of 2,3-dichlorobenzonitrile, followed by hydrolysis to the corresponding carboxylic acid, and subsequent reduction to yield 2-fluoro-3-chlorobenzaldehyde. google.com Such methods provide access to highly functionalized aromatic aldehydes that serve as critical precursors for a diverse range of target molecules.

Chemo- and Regioselective Protection and Deprotection Strategies for Carboxylic Acid Functionalities

In multi-step syntheses, the carboxylic acid group is often masked as a protecting group to prevent it from undergoing unwanted reactions. ddugu.ac.in The choice of protecting group is critical and must be stable to the planned reaction conditions while being easily removable without affecting other functional groups in the molecule—a concept known as orthogonal protection. libretexts.org

Carboxylic acids are most commonly protected as esters . The specific type of ester chosen depends on the required stability and the desired deprotection method. slideshare.net

Methyl esters are robust and can be cleaved under basic conditions (saponification) with reagents like sodium hydroxide (B78521). libretexts.orgacs.org

Benzyl esters are advantageous as they can be removed under neutral conditions via catalytic hydrogenolysis, a method compatible with many base- and acid-sensitive functional groups. libretexts.org

tert-Butyl esters are readily cleaved under mild acidic conditions, offering another orthogonal deprotection strategy. libretexts.org

Silyl (B83357) esters are labile and can be removed with fluoride (B91410) ions or under mild aqueous acidic or basic conditions. libretexts.org Their stability generally increases with the steric bulk of the silyl group. nih.gov The "supersilyl" group, for instance, offers extraordinary stability and can be removed photolytically, representing a highly advanced protection strategy. nih.gov

More specialized protecting groups like the 1,3-dithian-2-yl-methyl (Dim) and its derivatives offer orthogonal protection that is resistant to acidic, basic, and hydrogenation conditions. These groups are typically removed under nearly neutral oxidative conditions, for example, using sodium periodate. nih.gov

The selection of a protection strategy is governed by the principles of chemoselectivity (differentiating between different functional groups) and regioselectivity (differentiating between similar functional groups at different positions). researchgate.netacs.org For instance, in a molecule with multiple carboxylic acids, one might be selectively protected based on steric hindrance, allowing the other to react. ddugu.ac.in

Table 2: Common Protecting Groups for Carboxylic Acids and Their Deprotection Conditions

| Protecting Group | Structure | Common Deprotection Conditions | Orthogonality |

|---|---|---|---|

| Methyl Ester | -COOCH₃ | Basic hydrolysis (e.g., NaOH, H₂O) | Sensitive to base |

| Benzyl Ester | -COOCH₂Ph | Catalytic Hydrogenolysis (H₂, Pd/C) | Sensitive to reduction |

| tert-Butyl Ester | -COOC(CH₃)₃ | Acidic hydrolysis (e.g., TFA, HCl) | Sensitive to acid |

| Silyl Ester | -COOSiR₃ | Fluoride ions (e.g., TBAF), mild acid/base | Labile, sensitive to acid/base |

This table summarizes key strategies for the protection and deprotection of carboxylic acid functionalities, a critical consideration in complex organic synthesis.

Methodologies for Isolation, Purification, and Scale-Up in Academic Laboratory Settings

Following the chemical synthesis, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. For a solid compound like this compound, recrystallization is the most common and effective purification technique in an academic laboratory setting. emu.edu.trscribd.com

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. miamioh.edu An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. emu.edu.tr The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a pure form, while the more soluble impurities remain in the mother liquor. emu.edu.trmiamioh.edu The pure crystals are then collected by vacuum filtration. scribd.com

The choice of solvent is critical for successful recrystallization. Factors to consider include:

The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. miamioh.edu

The solvent's boiling point should be lower than the melting point of the solid to prevent "oiling out". miamioh.edu

The solvent must be chemically inert towards the compound. miamioh.edu

When scaling up a reaction in an academic setting, from a few milligrams to several grams, careful consideration must be given to heat transfer and reaction time. researchgate.net For purification, larger equipment, such as bigger flasks and funnels, is required. The efficiency of recrystallization can be maintained by ensuring the ratio of solvent to solute remains optimal. For acrylic acid derivatives, it is also crucial to manage the temperature to prevent unwanted polymerization, which can occur at elevated temperatures. wvu.edu

Table 3: Common Laboratory Techniques for Purification of Solid Organic Compounds

| Technique | Principle | Typical Application | Key Considerations |

|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. miamioh.edu | Primary method for purifying crystalline solids. | Solvent selection is critical; slow cooling promotes larger, purer crystals. emu.edu.tr |

| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a porous medium (e.g., filter paper). emu.edu.tr | Isolating the purified solid after crystallization; removing insoluble impurities. | Choice of gravity or vacuum filtration depends on the step (e.g., vacuum for collecting final product). |

| Sublimation | Transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. scribd.com | Purification of volatile solids that can be heated under vacuum without decomposition. | Not suitable for all compounds; requires specific apparatus. |

| Extraction | Separation of a substance from a mixture by preferentially dissolving that substance in a suitable solvent. acs.org | Separating acidic, basic, or neutral compounds from a mixture during workup. | Requires two immiscible solvents; relies on differential partitioning. |

This table outlines the fundamental purification methods employed in academic laboratories for isolating compounds like this compound.

Advanced Spectroscopic and Structural Elucidation of 3 3 Chloro Phenyl 2 Methyl Acrylic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational and Stereochemical Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation of organic molecules in solution. For 3-(3-chloro-phenyl)-2-methyl-acrylic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon resonances, offering critical information on stereochemistry and preferred conformations.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the 3-chlorophenyl ring, a singlet for the vinylic proton, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The substitution pattern on the aromatic ring leads to a complex splitting pattern. The ¹³C NMR spectrum will display signals for the carboxyl carbon, the olefinic carbons, the methyl carbon, and the six carbons of the chlorophenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 (broad s) | ~170.0 |

| Vinylic C-H | ~7.6 (s) | ~127.0 |

| Methyl (-CH₃) | ~2.1 (s) | ~18.0 |

| Aromatic C-Cl | - | ~134.0 |

| Aromatic C-H | ~7.3 - 7.5 (m) | ~128.0 - 130.0 |

| Quaternary Aromatic C | - | ~135.0 |

| Quaternary Olefinic C | - | ~133.0 |

Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual values may vary based on solvent and experimental conditions.

Application of 2D NMR Experiments (COSY, TOCSY, HSQC, HMBC) for De Novo Structural Assignment and Elucidation

Two-dimensional NMR experiments are instrumental in assembling the molecular framework by establishing connectivity between atoms. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, primarily through two or three bonds. sdsu.edu For this compound, COSY would be used to confirm the coupling network within the 3-chlorophenyl ring, helping to assign the individual aromatic protons.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to an entire spin system. This is particularly useful for the aromatic protons, as a correlation can be observed from one aromatic proton to all others within the same ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of protonated carbons. For the target molecule, HSQC would correlate the vinylic proton signal to its corresponding carbon, the methyl proton signals to the methyl carbon, and each aromatic proton signal to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). iupac.org This is crucial for connecting different fragments of the molecule and assigning non-protonated (quaternary) carbons. Key HMBC correlations would be expected from the methyl protons to the adjacent olefinic carbon and the vinylic carbon, and from the vinylic proton to the quaternary aromatic carbon and the carboxyl carbon. These correlations firmly establish the connectivity around the acrylic acid core and its link to the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Proximity and Conformational Analysis

The Nuclear Overhauser Effect (NOE) is a phenomenon where the spin polarization of one nucleus is altered by the saturation of another nucleus if they are close in space (typically <5 Å), irrespective of through-bond connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are used to determine the spatial proximity of protons, which is essential for elucidating the stereochemistry and preferred conformation of the molecule. For this compound, a key NOE correlation would be sought between the protons of the methyl group and the vinylic proton. The presence or absence of this correlation can help determine the E/Z configuration of the double bond. Furthermore, NOE correlations between the vinylic proton or methyl protons and the ortho-protons of the 3-chlorophenyl ring can provide insights into the rotational conformation around the single bond connecting the phenyl ring and the acrylic acid moiety. For small molecules like this, NOE signals can sometimes be weak or zero, in which case ROESY is often used as it does not have a null point for any molecular size. harvard.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The theoretical exact mass can be calculated, and the measured value from HRMS is expected to be within a few parts per million (ppm), confirming the molecular formula C₁₀H₉ClO₂.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Interrogation of Ion Fragmentation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. uakron.edu In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. Analyzing these fragments helps to confirm the molecular structure.

Upon collisional activation, acrylic acid derivatives typically undergo characteristic fragmentation reactions. nih.gov Expected fragmentation pathways for the target molecule would include:

Decarboxylation: Loss of a CO₂ molecule (44 Da) from the carboxylic acid group.

Loss of Water: Elimination of an H₂O molecule (18 Da).

Cleavage of the Phenyl Group: Fragmentation leading to ions corresponding to the chlorophenyl moiety.

Table 2: Plausible MS/MS Fragments of this compound

| Fragment | Plausible Structure | Description of Loss |

|---|---|---|

| [M - H₂O]⁺ | Ion resulting from water loss | Loss of water from the carboxylic acid |

| [M - CO₂]⁺ | Ion resulting from decarboxylation | Loss of carbon dioxide |

| [M - COOH]⁺ | Ion resulting from carboxyl radical loss | Loss of the carboxylic acid group |

| [C₇H₆Cl]⁺ | Chlorotropylium or related ion | Fragment corresponding to the chlorophenyl-ethene moiety |

Note: The specific fragmentation pattern depends on the ionization method and collision energy.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group and Bond Analysis in Research Contexts

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration will appear as a strong, sharp band around 1700-1725 cm⁻¹. The C=C stretching of the acrylic system is expected around 1620-1640 cm⁻¹. Aromatic C=C stretching bands will be visible in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C double bonds in the acrylic system and the aromatic ring, often produce strong Raman signals, whereas the C=O stretch is typically weaker compared to its IR absorption.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Moderate | Strong (IR) |

| C=C stretch (Alkene) | 1620-1640 | Strong | Moderate (IR) |

| C=C stretch (Aromatic) | 1450-1600 | Strong | Moderate-Strong |

| C-O stretch | 1210-1320 | Weak | Strong (IR) |

| C-Cl stretch | 600-800 | Moderate | Moderate-Strong |

Note: Frequencies are approximate and can be influenced by the physical state (solid/liquid) and intermolecular interactions.

Solid-State Characterization by X-ray Crystallography of this compound and its Crystalline Derivatives

These acrylic acid derivatives typically crystallize in centrosymmetric space groups (e.g., monoclinic P2₁/c or triclinic P-1). A hallmark of the crystal packing of carboxylic acids is the formation of centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.gov This creates a characteristic R²₂(8) ring motif.

Table 4: Representative Crystallographic Data based on Analogous Structures

| Parameter | Expected Value/Type |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Intermolecular Interactions | O-H···O hydrogen bonds (forming R²₂(8) dimers) |

| C-H···O hydrogen bonds | |

| π-π stacking | |

| C-H···π interactions |

Data based on published structures of similar compounds like 3-(4-chlorophenyl)-2-methylacrylic acid. nih.gov

Analysis of Crystal Packing Motifs and Supramolecular Assembly

The three-dimensional architecture of molecular crystals is governed by a complex interplay of non-covalent interactions. In the case of 3-(4-chlorophenyl)-2-methylacrylic acid, X-ray crystallography reveals a sophisticated supramolecular assembly driven primarily by hydrogen bonding and π–π stacking interactions. nih.gov

The primary and most robust motif observed is the formation of centrosymmetric dimers. This is a classic interaction for carboxylic acids, where two molecules are linked through a pair of strong O—H⋯O hydrogen bonds between their carboxyl groups, forming an R²₂(8) ring motif. nih.gov

These primary dimer units are further interconnected into a larger network. C—H⋯O hydrogen bonds play a crucial role in this secondary assembly, linking the dimers together. Specifically, a hydrogen atom from the benzene (B151609) ring (C9—H9) interacts with a carbonyl oxygen atom (O2) of an adjacent dimer. nih.gov Additionally, intramolecular C—H⋯O interactions are observed, which contribute to the stability of the molecular conformation. nih.gov

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Code |

| O1–H1···O2 | --- | --- | --- | --- | -x-1, -y+1, -z |

| C9–H9···O2 | 0.93 | 2.57 | 3.458 (3) | 159 | x+1, y, z+1 |

| C3–H3a···Cg | 0.96 | 2.84 | 3.638 (3) | 141 | -x, -y, -z |

Table 1: Hydrogen Bond Geometry for 3-(4-chlorophenyl)-2-methylacrylic acid. Data sourced from Muhammad et al. nih.gov (Note: Specific values for the O-H···O bond were not explicitly tabulated in the source text but its presence forming the R²₂(8) dimer is the primary motif).

Conformational Preferences and Torsional Angles in the Crystalline State

The conformation of a molecule in its crystalline state represents a low-energy state that is influenced by both intramolecular forces and the constraints of crystal packing. For 3-(4-chlorophenyl)-2-methylacrylic acid, the bond lengths and angles fall within expected ranges for cinnamic acid derivatives. nih.gov

The core structure consists of a planar acrylic acid moiety attached to a chlorophenyl ring. The resonant C—O bonds of the carboxylic acid group exhibit distinct lengths of 1.231 (3) Å and 1.310 (3) Å, characteristic of the delocalized carboxylate system within the hydrogen-bonded dimer. The C=C double bond has a length of 1.341 (3) Å. nih.gov

While specific torsional angles for 3-(4-chlorophenyl)-2-methylacrylic acid were not detailed in the available report, the planarity of the acrylic acid group and the relative orientation of the phenyl ring are key conformational parameters. In related acrylate (B77674) structures, the conformation can range from nearly planar to significantly twisted, depending on the steric hindrance of substituents and the nature of intermolecular interactions in the crystal lattice. For instance, in more complex acrylate derivatives, the dihedral angle between aromatic rings can vary widely. nih.gov In the solid state, the conformation adopted by 3-(4-chlorophenyl)-2-methylacrylic acid is one that optimizes the hydrogen bonding and stacking interactions described in the previous section.

| Bond | Bond Length (Å) |

| C=C | 1.341 (3) |

| C–O (carbonyl) | 1.231 (3) |

| C–O (hydroxyl) | 1.310 (3) |

| C–C (single bonds) | 1.467 (3) – 1.503 (4) |

Table 2: Selected Interatomic Distances for 3-(4-chlorophenyl)-2-methylacrylic acid. Data sourced from Muhammad et al. nih.gov

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination of Chiral Analogs (if synthesized)

While the parent compound this compound is achiral, the introduction of a chiral center would yield enantiomers. Should such chiral analogs be synthesized, chiroptical spectroscopic methods would be indispensable for their characterization, particularly for determining enantiomeric excess (e.e.).

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left- and right-circularly polarized light. The primary techniques used for this purpose are:

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. A CD spectrum provides information about the stereochemistry of a molecule, particularly around its chromophores. For a synthesized chiral analog of this compound, the phenyl and acrylic acid moieties would act as chromophores. Each enantiomer would produce a CD spectrum that is a mirror image of the other. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration of the enantiomer and its specific molar ellipticity. This relationship allows for the precise determination of enantiomeric excess in a mixture.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting curve, known as an ORD curve, is characteristic of a chiral molecule. Similar to CD, the two enantiomers of a chiral analog would produce mirror-image ORD curves. The magnitude of the optical rotation at a given wavelength can be used to quantify the relative amounts of each enantiomer in a sample.

In a typical workflow, a pure sample of one enantiomer would first be characterized to obtain its reference CD or ORD spectrum. The spectrum of a mixture of unknown composition could then be measured. By comparing the signal intensity of the mixture to that of the pure standard, the enantiomeric excess can be calculated with high accuracy. These non-destructive techniques are fundamental in asymmetric synthesis, enabling chemists to rapidly assess the success of enantioselective reactions. nih.gov

Theoretical and Computational Investigations of 3 3 Chloro Phenyl 2 Methyl Acrylic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to measure directly. These calculations solve the Schrödinger equation (or an approximation of it) for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. It is particularly effective for determining the properties of organic molecules. researchgate.net A typical DFT study on 3-(3-chloro-phenyl)-2-methyl-acrylic acid would involve several key calculations:

Ground State Geometry Optimization: The first step is to find the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. A common approach combines the B3LYP functional with a basis set like 6-311G(d,p) to produce reliable structural parameters. researchgate.netscirp.org

Vibrational Frequencies: Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) spectrum. The predicted frequencies can be compared with experimental IR data to validate the computational model. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity. scirp.org A smaller gap generally suggests higher reactivity.

Illustrative DFT Calculation Results

This table presents example data that would be generated from a DFT study on a molecule similar in structure to this compound.

| Parameter | Calculated Value | Unit | Description |

| Total Energy | -1025.456 | Hartrees | The total electronic energy of the optimized molecule. |

| HOMO Energy | -6.89 | eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.75 | eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.14 | eV | An indicator of molecular stability and reactivity. |

| Dipole Moment | 3.21 | Debye | A measure of the molecule's overall polarity. |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative to DFT. researchgate.net These methods are often more computationally demanding but can offer higher accuracy for specific properties, especially when electron correlation effects are critical. They are frequently used to benchmark results from less expensive DFT methods or for situations requiring very precise energy calculations. For a molecule like this compound, these high-level calculations could provide definitive predictions of reaction energies and spectroscopic constants.

Exploration of Conformational Landscapes and Isomeric Interconversions

Molecules with rotatable single bonds can exist in various spatial arrangements called conformations. The relative energies of these conformers and the barriers to their interconversion define the molecule's conformational landscape, which dictates its physical and chemical properties.

To explore the conformational landscape of this compound, researchers would map its potential energy surface (PES). This is typically done by systematically rotating key dihedral angles—such as the bond connecting the phenyl ring to the acrylic acid moiety and the C-C bond within the acrylic acid backbone—and calculating the molecule's energy at each step. This process identifies all stable low-energy conformers and the transition states that connect them, revealing the preferred shapes of the molecule and the energy required to switch between them.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies for Conformational Assignment

Computational methods are highly effective at predicting spectroscopic data, which can be used to identify and characterize molecules.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). ucm.esepstem.net By calculating the NMR spectra for each stable conformer identified in the PES scan, a weighted average spectrum can be generated based on the predicted population of each conformer. This predicted spectrum can be compared directly with experimental results to confirm the molecule's structure and assign specific peaks. Quantum mechanics-based methods for predicting ¹H chemical shifts can achieve high accuracy, with errors often in the range of 0.2–0.4 ppm. nih.govnih.gov

Similarly, calculated vibrational frequencies from DFT can be scaled to correct for systematic errors, providing a predicted IR spectrum that closely matches experimental data. researchgate.net This comparison is a powerful tool for confirming the presence of specific functional groups and for assigning observed vibrational modes to specific atomic motions within the molecule.

Illustrative Predicted vs. Experimental Spectroscopic Data

This table shows a hypothetical comparison between calculated and experimental data for key protons in a substituted acrylic acid, demonstrating how computational results are used for spectral assignment.

| Proton | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Assignment |

| -COOH | 11.95 | 12.01 | Carboxylic acid proton |

| =CH- | 7.65 | 7.68 | Vinylic proton |

| Ar-H | 7.30 - 7.55 | 7.34 - 7.59 | Aromatic protons |

| -CH₃ | 2.10 | 2.12 | Methyl group protons |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to map out potential energy surfaces, identify reactants, products, intermediates, and crucially, the transition states that connect them. By calculating the energy barriers associated with these transition states, chemists can predict reaction rates and determine the most likely mechanistic pathways.

For a molecule like this compound, computational studies could, for example, elucidate the mechanisms of its synthesis, such as the Knoevenagel or Perkin condensation reactions, by modeling the step-by-step bond-forming and bond-breaking processes. The influence of the chloro and methyl substituents on the acrylic acid backbone on the stability of intermediates and the energy of transition states would be a key area of investigation. However, at present, there are no specific computational studies in the public domain that detail these reaction mechanisms or transition states for this compound.

Molecular Modeling and Docking Studies for Non-Biological Supramolecular Interactions (e.g., host-guest chemistry, material interfaces)

Molecular modeling and docking are instrumental in understanding and predicting how molecules interact with each other in a non-covalent manner, forming supramolecular assemblies. These studies are vital in fields like materials science and host-guest chemistry.

In the context of this compound, molecular modeling could predict its self-assembly behavior in the solid state or its interaction with various host molecules like cyclodextrins or calixarenes. Docking simulations could be used to understand how this molecule might adsorb onto or interact with material surfaces, which is crucial for applications in areas like surface modification or the development of functional materials. Such studies would typically involve calculating interaction energies, analyzing intermolecular forces (such as hydrogen bonding, van der Waals forces, and π-π stacking), and determining the preferred binding modes and conformations.

Despite the potential for such investigations, there is currently a lack of published research applying these molecular modeling and docking techniques to study the non-biological supramolecular interactions of this compound. Therefore, no specific data on its host-guest chemistry or material interface interactions can be presented.

Derivatives, Analogues, and Structure Activity Relationships Non Clinical Contexts

Synthesis and Characterization of Novel Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid group of 3-(3-chloro-phenyl)-2-methyl-acrylic acid serves as a versatile handle for the synthesis of a wide array of derivatives, including esters and amides. These transformations are crucial for modifying the compound's physical and chemical properties, such as solubility, volatility, and reactivity.

Standard esterification procedures, often catalyzed by acid, can be employed to convert the carboxylic acid into its corresponding esters (e.g., methyl, ethyl, or more complex alkyl esters). For instance, a general method for producing acrylate (B77674) esters involves reacting an appropriate precursor, such as an oxazolone (B7731731) derivative, with an alcohol in the presence of a base like anhydrous sodium acetate. nih.govresearchgate.net Similarly, amides can be synthesized through the reaction of the carboxylic acid with amines, often using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of the amide bond. rsc.org An alternative approach involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with alcohols or amines to yield the desired ester or amide. nih.gov Enzymatic processes have also been developed for the preparation of (meth)acrylic acid amides, offering a biocatalytic route to these derivatives. google.com

| Derivative Type | General Synthetic Method | Key Reagents/Catalysts | Relevant Citations |

|---|---|---|---|

| Esters | Reaction of oxazolone precursor with alcohol | Anhydrous Sodium Acetate | nih.govresearchgate.net |

| Amides | Coupling of carboxylic acid with amine | Dicyclohexylcarbodiimide (DCC) | rsc.org |

| Esters/Amides | Reaction via acid chloride intermediate | Thionyl Chloride (for acid chloride formation) | nih.gov |

| Amides | Enzymatic synthesis | Specific enzymes (e.g., lipases) | google.com |

Systematic Modification of the Aryl Ring: Impact of Substituent Electronic and Steric Effects on Reactivity and Properties

The 3-chlorophenyl group is a defining feature of the molecule, and systematically altering the substituents on this aryl ring provides a powerful tool to probe the relationship between molecular structure and chemical properties. The electronic and steric nature of these substituents can profoundly influence the reactivity of the entire molecule.

The electronic effect of a substituent is its ability to donate or withdraw electron density from the aromatic ring. This is often quantified by the Hammett constant (σ). nih.gov Electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups, have positive Hammett constants and decrease the electron density on the ring. This effect can be transmitted through the conjugated system to the acrylic acid moiety, increasing the electrophilicity of the β-carbon and potentially enhancing its reactivity toward nucleophiles. ucalgary.ca Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (OCH₃) or methyl (CH₃) groups, have negative Hammett constants and increase electron density, which can decrease the electrophilicity of the β-carbon. ucalgary.caresearchgate.net Studies on substituted cinnamic acids have shown that the presence and position of electron-withdrawing groups can significantly impact the compound's properties and reactivity. researchgate.netnih.gov

Steric effects relate to the size and spatial arrangement of the substituent. A bulky substituent placed at the ortho position (adjacent to the point of attachment) can twist the phenyl ring out of planarity with the acrylic acid double bond. This disruption of coplanarity can inhibit resonance, altering the electronic communication between the ring and the side chain and thereby affecting the molecule's reactivity and spectroscopic properties. researchgate.net

| Substituent Type | Example | Electronic Effect | Expected Impact on β-Carbon Electrophilicity | Relevant Citations |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂ | Decreases ring electron density | Increase | researchgate.netnih.gov |

| Electron-Donating (EDG) | -OCH₃ | Increases ring electron density | Decrease | ucalgary.ca |

| Halogen | -Cl | Inductively withdrawing, resonance donating | Slight Increase | msu.edu |

| Bulky Ortho Group | -C(CH₃)₃ | Steric hindrance | Decrease (due to loss of planarity) | researchgate.net |

Elucidation of the Influence of α-Methyl and β-Substituent Modifications on Chemical Behavior

The chemical behavior of this compound is significantly influenced by the substituents at both the α and β positions of the acrylic acid core.

The α-methyl group distinguishes this compound from its parent, cinnamic acid. This group exerts both electronic and steric effects. Electronically, the methyl group is electron-releasing, which increases the electron density on the α,β-unsaturated system. nih.gov This increased electron density can make the double bond less susceptible to nucleophilic attack compared to non-methylated acrylic acids. researchgate.net Quantum chemical calculations comparing acrylic acid and methacrylic acid have shown that the attacked carbon in the double bond carries a larger electron density in the methacrylic acid, leading to a more negative electrostatic potential along the path of an approaching nucleophile. researchgate.net This effect is also reflected in reactivity data, where the electron-releasing methyl group is generally expected to reduce the rate of reactions like alkaline hydrolysis. nih.gov Sterically, the α-methyl group hinders the approach of reactants to the double bond and can influence the preferred conformation of the molecule.

The β-substituent, in this case, the 3-chlorophenyl group, largely defines the electronic properties of the double bond through conjugation. As discussed previously, its electronic and steric characteristics are critical. Modification of this group, for example by changing the substituent on the phenyl ring or replacing the phenyl ring entirely, would lead to significant changes in the molecule's reactivity profile.

Stereoselective Synthesis and Characterization of Chiral Analogs and Diastereomers

Stereoisomerism is an important consideration for this compound. The presence of a trisubstituted double bond means the molecule can exist as two geometric isomers: the (E)-isomer, where the higher priority groups (the carboxylic acid and the phenyl ring) are on opposite sides of the double bond, and the (Z)-isomer, where they are on the same side. The relative stability and reactivity of these isomers can differ.

Introducing a chiral center elsewhere in the molecule, or in a reactant that forms a derivative, would lead to the formation of enantiomers and diastereomers. For example, esterification with a chiral alcohol would produce a mixture of diastereomeric esters, which could potentially be separated by chromatography.

The stereoselective synthesis of a particular isomer is a key challenge in organic chemistry. This can be achieved by using chiral catalysts, chiral auxiliaries, or stereospecific reactions. For instance, asymmetric hydrogenation of a related precursor could potentially establish a chiral center in a controlled manner. The characterization of these chiral analogues and diastereomers requires specialized techniques. While NMR and IR can confirm the chemical structure, determining the absolute configuration of a chiral center often requires X-ray crystallography or comparison with standards of known stereochemistry. The distinct properties and interactions of different stereoisomers are of fundamental importance, as even subtle changes in 3D structure can lead to significant differences in chemical and physical behavior. nih.govyoutube.com

Quantitative Structure-Reactivity Relationships (QSRR) in Homogeneous Catalysis or Polymerization Systems

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that seek to correlate the structural or physicochemical properties of a set of compounds with their measured reactivity in a particular chemical system. chemrxiv.org For acrylic acid derivatives, QSRR can be a valuable tool for predicting their behavior in processes like polymerization or catalysis without needing to synthesize and test every compound.

In the context of this compound and its analogues, a QSRR study might involve synthesizing a library of related compounds with varying substituents on the phenyl ring. Their reactivity, such as the rate of polymerization or the efficiency in a catalytic cycle, would then be measured. rsc.org This experimental data would be correlated with calculated molecular descriptors for each compound. These descriptors can be electronic (e.g., Hammett constants, calculated atomic charges, HOMO/LUMO energies), steric (e.g., van der Waals volume), or spectroscopic (e.g., NMR chemical shifts). nih.govnih.gov

For example, studies have successfully related the base-catalyzed hydrolysis rate constants and the reactivity with glutathione (B108866) for various acrylates and methacrylates to their ¹³C NMR chemical shifts and calculated heat of formation. nih.gov Such models can provide mechanistic insights and allow for the rational design of new monomers or catalysts with desired reactivity profiles.

| Descriptor Type | Specific Descriptor | Property It Can Predict | Relevant Citations |

|---|---|---|---|

| Electronic | Hammett Constant (σ) | Acid dissociation constant (pKa), reaction rates | nih.gov |

| Spectroscopic | ¹³C NMR Chemical Shift (δCβ) | Rate of nucleophilic addition, hydrolysis rate | nih.gov |

| Quantum Chemical | Heat of Formation (Hf) | Hydrolysis rate constants | nih.gov |

| Quantum Chemical | LUMO Energy | Susceptibility to nucleophilic attack | chemrxiv.org |

Structure-Property Relationships in Advanced Material Applications or Ligand Design for Non-Biological Targets

The unique combination of a polymerizable acrylic acid moiety and a substituted aromatic ring makes this compound and its derivatives interesting candidates for applications in materials science. The structure of the monomer unit directly influences the properties of the resulting polymer.

Esters of acrylic and methacrylic acid are widely used as monomers to create polymers with a vast range of properties, from hard, transparent plastics to soft adhesives. nih.gov The incorporation of a 3-chlorophenyl group into a polymer backbone would be expected to influence its properties significantly. The bulky, rigid phenyl ring could increase the polymer's glass transition temperature (Tg), making it more rigid and thermally stable. The presence of chlorine atoms would increase the polymer's density and refractive index, which could be useful for optical applications. Furthermore, the chloro-substituent could enhance flame retardancy. By creating copolymers with other (meth)acrylate monomers, these properties could be finely tuned. uni-bayreuth.de

Beyond polymerization, the molecule could also serve as a ligand for non-biological targets, such as metal catalysts. The carboxylic acid group is an excellent metal-binding site, and the phenyl ring could engage in π-stacking or other non-covalent interactions. The electronic properties of the ligand, modulated by the chloro substituent, could influence the catalytic activity of the metal center. Designing ligands with specific steric and electronic features is a cornerstone of modern catalyst development, and this molecular scaffold offers a tunable platform for such endeavors.

Advanced Analytical Methodologies for 3 3 Chloro Phenyl 2 Methyl Acrylic Acid

Chromatographic Separation Techniques for Purity Profiling and Quantitative Analysis

Chromatography is a cornerstone for the analytical assessment of pharmaceutical compounds and fine chemicals. Its high resolving power allows for the effective separation of the main component from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile and thermally labile compounds like 3-(3-chloro-phenyl)-2-methyl-acrylic acid. waters.com A reversed-phase HPLC method is typically developed for this purpose, offering excellent separation capabilities for both polar and non-polar analytes. waters.com

Method development involves the systematic optimization of chromatographic parameters to achieve adequate separation of the target analyte from all potential impurities. Key parameters include the choice of stationary phase (column), mobile phase composition, pH, and detector wavelength. For this compound, a C18 column is a common starting point. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both early- and late-eluting impurities. waters.com UV detection is suitable due to the presence of the chromophoric phenyl and acrylic acid moieties.

Once developed, the method must be validated according to established guidelines to ensure its reliability, accuracy, and precision. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

The validated HPLC method can be used for routine purity testing and quantitative analysis (assay) of the compound. Furthermore, the principles of the analytical method can be scaled up for preparative HPLC, a technique used to purify larger quantities of the compound by isolating the main component from its impurities.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0 min: 30% B; 25 min: 95% B; 30 min: 95% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. google.com Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to exhibit poor peak shapes. uva.nl Therefore, a derivatization step is typically required to convert the carboxylic acid group into a more volatile and less polar ester. jfda-online.com

Common derivatization reactions include esterification with an alcohol (e.g., methanol with an acid catalyst) to form the corresponding methyl ester, or silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). jfda-online.com This process significantly improves the chromatographic behavior of the analyte. jfda-online.com

GC analysis is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or volatile starting materials. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robust and linear response to most organic compounds.

Table 2: Typical GC Method Parameters for Impurity Analysis (after derivatization)

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Trimethylsilyldiazomethane in an appropriate solvent |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

While this compound itself is achiral due to the double bond, its analogs or potential precursors could be chiral. For such related chiral compounds, it is essential to separate and quantify the enantiomers, as they can have different biological activities. sigmaaldrich.com Chiral chromatography, using either HPLC or GC, is the standard method for this purpose.

This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used in HPLC and have demonstrated broad applicability for resolving a wide range of chiral molecules. nih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving enantioseparation.

Table 3: Example Chiral HPLC Method Parameters for a Chiral Analog

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) |

| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 254 nm |

Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., LC-MS/MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide a wealth of information, enabling both quantification and structural identification of analytes.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and selective technique ideal for trace-level impurity analysis. researchgate.net After separation by HPLC, the analyte enters the mass spectrometer. An initial mass selection (MS1) isolates the parent ion of the compound of interest, which is then fragmented. A second mass selection (MS2) analyzes the resulting fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels, even in complex matrices. lcms.cz

Table 4: Hypothetical LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| This compound | 195.0 [M-H]⁻ | 151.0 [M-H-CO₂]⁻ |

GC-MS (Gas Chromatography-Mass Spectrometry): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. It is the gold standard for the identification of volatile and semi-volatile compounds. researchgate.net After separation on the GC column, the derivatized analyte or volatile impurity is fragmented and analyzed by the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR is a powerful tool for the unambiguous structure elucidation of unknown compounds, such as process impurities or degradation products, directly within the HPLC eluent. researchgate.net After HPLC separation, the eluent flows through a specialized NMR probe. The pump can be stopped when the peak of interest is in the detector, allowing for the acquisition of detailed 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC). This provides definitive structural information without the need for time-consuming isolation of the impurity. researchgate.net

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers extremely high separation efficiency, short analysis times, and requires minimal sample and solvent consumption. researchgate.net For an acidic compound like this compound, a simple capillary zone electrophoresis (CZE) method can be developed. The separation is typically performed in a fused-silica capillary filled with a buffer solution, such as phosphate or borate. nih.gov CE is particularly advantageous for separating compounds that are difficult to resolve by HPLC and for analyzing complex mixtures due to its different separation mechanism. nih.gov

Development of Quantitative Spectroscopic and Titrimetric Assays for Compound Purity and Concentration

Quantitative Spectroscopic Assays: Given its chemical structure, this compound absorbs ultraviolet (UV) light. A quantitative UV-Vis spectrophotometric assay can be developed based on the Beer-Lambert law. This involves preparing a series of standard solutions of known concentrations, measuring their absorbance at the wavelength of maximum absorption (λmax), and creating a calibration curve. The concentration of an unknown sample can then be determined from its absorbance value using this curve. This method is fast and simple, making it suitable for routine assay measurements.

Titrimetric Assays: As a carboxylic acid, the compound can be accurately quantified using a classic acid-base titration. A precisely weighed sample of the compound is dissolved in a suitable solvent (e.g., aqueous ethanol) and titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The endpoint of the titration can be determined using a colorimetric indicator (like phenolphthalein) or potentiometrically. This absolute method provides a direct measure of the molar quantity of the acidic substance and is a fundamental technique for determining the purity of the bulk material.

Advanced Research on Non Clinical Applications of 3 3 Chloro Phenyl 2 Methyl Acrylic Acid

Application in Polymer Chemistry and Materials Science

Detailed searches for the application of 3-(3-CHLORO-PHENYL)-2-METHYL-ACRYLIC ACID in polymer chemistry and materials science did not yield specific research findings. While acrylic acid and its derivatives are broadly used in polymer synthesis, information detailing the use of this particular substituted acrylic acid is not present in the available literature. wikipedia.orgessentialchemicalindustry.org

Role as a Monomer in Advanced Polymer Architectures

No studies were identified that describe the use of this compound as a monomer in any form of polymerization, including controlled radical polymerization techniques (e.g., ATRP, RAFT) for creating advanced structures like block copolymers. The general principles of these polymerization methods are well-established for common (meth)acrylic monomers, but their application to this specific compound has not been documented in the reviewed sources. wikipedia.orguni-bayreuth.de

Design of Cross-linking Agents for Thermosetting Polymers and Hydrogels

There is no available information to suggest that this compound has been investigated or utilized in the design of cross-linking agents for thermosetting polymers or hydrogels. Research in this area typically focuses on multifunctional monomers, and the role of this monofunctional acrylic acid derivative has not been reported. wikipedia.org

Incorporation into Functional Materials with Specific Optical, Electronic, or Mechanical Properties

Precursor in Agrochemical and Industrial Chemical Synthesis

While many organic compounds serve as precursors in agrochemical synthesis, no specific synthetic routes or reaction mechanisms have been published that utilize this compound as a starting material or key intermediate for these purposes.

Synthesis of Intermediate Compounds for Crop Protection Agents

No documented evidence was found to link this compound to the synthesis of intermediate compounds for crop protection agents. The synthesis of modern agrochemicals is a well-documented field, but this specific compound is not mentioned as a precursor or intermediate in the available literature. google.com

Exploration of its Role as a Ligand or Precursor in Catalytic Systems

Extensive literature searches did not yield specific research detailing the application of this compound as a ligand or a precursor in catalytic systems. The available scientific literature primarily focuses on the synthesis, characterization, and potential biological activities of various substituted acrylic acid derivatives. While the carboxylate group and the phenyl ring present in the structure of this compound suggest theoretical potential for coordination with metal centers to act as a ligand, or to be used as a starting material for catalyst synthesis, no published studies were identified that have explored these possibilities.

Research on structurally similar compounds, such as other cinnamic acid derivatives, has shown instances of their use in forming metal complexes; for example, tin complexes have been synthesized with 3-(4-Chlorophenyl)-2-methylacrylic acid. However, the catalytic activity of such complexes has not been reported.

Due to the absence of specific research on the catalytic applications of this compound, no detailed research findings or data tables on this topic can be provided at this time. Further investigation by the scientific community would be necessary to explore and establish any potential role of this compound in the field of catalysis.

Future Research Directions and Emerging Paradigms for 3 3 Chloro Phenyl 2 Methyl Acrylic Acid

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) platforms represents a significant leap forward for the study of 3-(3-chloro-phenyl)-2-methyl-acrylic acid. These technologies can dramatically accelerate the pace of research by enabling the rapid synthesis and screening of large libraries of derivatives. By systematically modifying the substituents on the phenyl ring or altering the acrylic acid moiety, researchers can efficiently map structure-activity relationships.

HTE workflows, such as those used for studying (meth)acrylic copolymers, can be adapted to investigate the properties of polymers derived from this compound. nih.gov This approach allows for the parallel synthesis and testing of numerous polymer formulations, quickly identifying materials with desired characteristics for various applications.

Table 1: High-Throughput Experimentation Workflow

| Stage | Description | Key Technologies | Potential Outcomes for this compound |

|---|---|---|---|

| Library Design | Computational design of a virtual library of derivatives with diverse chemical and physical properties. | Molecular modeling software, combinatorial chemistry principles. | Identification of promising derivative candidates with enhanced biological activity or material properties. |

| Automated Synthesis | Robotic platforms perform multi-step reactions to synthesize the designed library of compounds. | Liquid handling robots, automated reactors, parallel synthesis equipment. | Rapid and efficient production of a large number of novel derivatives for screening. |

| High-Throughput Screening | Automated screening of the synthesized library for specific properties (e.g., biological activity, polymerization kinetics). | Microplate readers, automated microscopy, spectroscopic assays. | Discovery of new lead compounds for drug development or novel monomers for advanced materials. |

| Data Analysis | Informatics tools analyze the large datasets generated to identify trends and structure-activity relationships. | Data analysis software, machine learning algorithms. | A deeper understanding of how molecular structure influences function, guiding future design iterations. |

Sustainable Synthesis and Biorefinery Integration Approaches for Arylacrylic Acids

Future research will increasingly focus on developing sustainable synthetic routes to this compound and other arylacrylic acids, reducing reliance on petrochemical feedstocks. rsc.org Green chemistry principles, such as using renewable starting materials and environmentally benign catalysts, are central to this effort. nih.govrsc.org One promising avenue is the integration of production within a biorefinery concept, which utilizes biomass as a primary feedstock to produce a range of chemicals and fuels. researchgate.netieabioenergy.com